Einecs 235-350-5

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

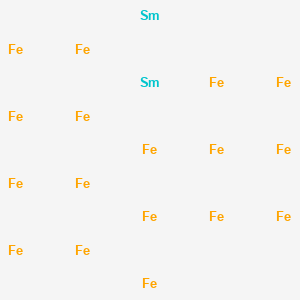

Iron, compound with samarium (17:2), also known as samarium-iron intermetallic compound, is a rare earth compound with the chemical formula Sm₂Fe₁₇. This compound is known for its significant magnetic properties, making it a crucial material in the development of permanent magnets. The compound exhibits a high Curie temperature and considerable magnetic anisotropy, which are essential characteristics for high-performance magnetic materials .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of samarium-iron intermetallic compounds typically involves the reduction-diffusion method, powder metallurgy, hydrogenation disproportionation, and rapid quenching methods . The reduction-diffusion method involves the reduction of samarium oxide (Sm₂O₃) with calcium hydride (CaH₂) in the presence of iron powder at elevated temperatures. The powder metallurgy method includes the mixing of samarium and iron powders, followed by compaction and sintering under an inert atmosphere .

Industrial Production Methods: Industrial production of samarium-iron compounds involves vacuum induction melting of high-purity samarium and iron elements. The molten mixture is then cast into ingots and subjected to long-term annealing at high temperatures to achieve homogenization . The ingots are subsequently milled into fine powders, which are then nitrided to form the desired samarium-iron nitride compounds .

化学反応の分析

Types of Reactions: Samarium-iron compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, samarium reacts with oxygen to form samarium(III) oxide (Sm₂O₃), and with halogens to form samarium halides such as samarium(III) chloride (SmCl₃) .

Common Reagents and Conditions: Common reagents used in these reactions include oxygen, halogens (fluorine, chlorine, bromine, iodine), and acids. The reactions typically occur under controlled conditions, such as in an inert atmosphere or at elevated temperatures .

Major Products Formed: The major products formed from these reactions include samarium(III) oxide, samarium halides, and samarium hydroxides. These products are often used as precursors for further chemical synthesis or as functional materials in various applications .

科学的研究の応用

Samarium-iron compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various organic reactions. In biology and medicine, samarium-based compounds are explored for their potential in bio-imaging and cancer treatment due to their unique optical and magnetic properties . In industry, these compounds are essential in the production of high-performance permanent magnets used in electric motors, wind turbines, and other advanced technologies .

作用機序

The mechanism of action of samarium-iron compounds is primarily based on their magnetic properties. The interaction between samarium and iron atoms results in a strong magnetic field, which is crucial for their function as permanent magnets. The molecular targets and pathways involved include the alignment of magnetic domains and the stabilization of magnetic moments within the material .

類似化合物との比較

Samarium-iron compounds are often compared with other rare earth magnetic materials such as neodymium-iron-boron (Nd₂Fe₁₄B) and samarium-cobalt (SmCo₅) compounds. While neodymium-iron-boron compounds exhibit higher magnetic energy products, samarium-iron compounds have a higher Curie temperature and better thermal stability . Samarium-cobalt compounds, on the other hand, offer excellent corrosion resistance and are used in high-temperature applications .

List of Similar Compounds:- Neodymium-iron-boron (Nd₂Fe₁₄B)

- Samarium-cobalt (SmCo₅)

- Praseodymium-iron-boron (Pr₂Fe₁₄B)

- Dysprosium-iron-boron (Dy₂Fe₁₄B)

These comparisons highlight the unique properties of samarium-iron compounds, making them suitable for specific applications where high thermal stability and magnetic anisotropy are required .

特性

CAS番号 |

12183-15-2 |

|---|---|

分子式 |

Fe17Sm2 |

分子量 |

1250.1 g/mol |

IUPAC名 |

iron;samarium |

InChI |

InChI=1S/17Fe.2Sm |

InChIキー |

VDOQVIASYDAOAG-UHFFFAOYSA-N |

正規SMILES |

[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Sm].[Sm] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。